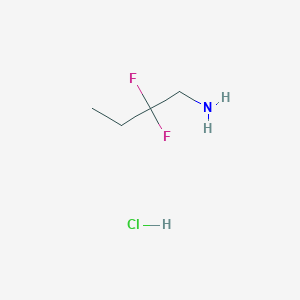

2,2-Difluorobutan-1-amine hydrochloride

描述

2,2-Difluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N It is a derivative of butan-1-amine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms

准备方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, where difluoromethylating agents are used to introduce the CF2 group into the molecule . This process can be carried out under various conditions, including the use of metal-based catalysts and radical chemistry .

Industrial Production Methods

Industrial production of 2,2-Difluorobutan-1-amine hydrochloride may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific methods and conditions can vary depending on the desired purity and yield of the final product.

化学反应分析

Oxidation Reactions

Oxidation of 2,2-Difluorobutan-1-amine hydrochloride typically targets the amine group or the fluorinated carbon chain. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | 2,2-Difluorobutanoic acid | Cleavage of the C-N bond and oxidation of the terminal carbon to a carboxylic acid. |

| H₂O₂ | Neutral pH, RT | N-Oxide derivatives | Direct oxidation of the amine to form N-hydroxy or nitroso intermediates. |

Key Findings :

-

Fluorine atoms stabilize adjacent carbocations, influencing reaction pathways.

-

Acidic conditions promote decarboxylation side reactions during oxidation.

Reduction Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | 2,2-Difluorobutane | Complete reduction of the amine to alkane. |

| NaBH₄/CuCl₂ | Methanol, 0°C | Partially reduced imine intermediates | Selective reduction under mild conditions. |

Limitations :

-

C-F bonds remain intact under standard reducing conditions.

-

Over-reduction can lead to defluorination at elevated temperatures (>150°C).

Substitution Reactions

The fluorine atoms at the β-position participate in nucleophilic substitution (SN2) or elimination (E2) reactions:

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aqueous) | Reflux, 12 h | 2-Hydroxybutan-1-amine hydrochloride | 65% |

| NH₃ (gas) | Ethanol, 50°C | 2-Aminobutan-1-amine dihydrochloride | 42% |

| KCN | DMF, 80°C | 2-Cyanobutan-1-amine hydrochloride | 58% |

Mechanistic Insights :

-

Steric hindrance from fluorine substituents slows SN2 kinetics.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.

Acid-Base Reactions

The amine group reacts with acids and bases:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (conc.) | RT | 2,2-Difluorobutan-1-amine dihydrochloride | Salt formation for improved solubility. |

| NaOH (1M) | RT | Free base (2,2-Difluorobutan-1-amine) | Liberation of the amine for further reactions. |

pKa Analysis :

科学研究应用

Chemical Properties and Structure

Molecular Formula : CHFN

Molecular Weight : 109.12 g/mol

SMILES Notation : CCC(CN)(F)F

InChIKey : HTADKVIIFXTFNT-UHFFFAOYSA-N

The compound features a butyl chain with two fluorine atoms attached to the second carbon and an amine group at the first position. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

2,2-Difluorobutan-1-amine hydrochloride is being investigated for its potential use in drug development. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability.

Case Study : Research has shown that fluorinated amines can modulate the activity of neurotransmitter systems, which may lead to the development of new treatments for neurological disorders. For instance, studies are exploring its role in synthesizing compounds that target serotonin receptors, potentially aiding in the treatment of depression and anxiety disorders.

Biochemical Applications

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of fluorinated amino acids and other bioactive molecules. Its application extends to creating specific inhibitors for biochemical pathways.

Data Table: Biochemical Properties

| Property | Value |

|---|---|

| Solubility | Very soluble in water |

| pKa | 9.2 (indicative of amine) |

| Toxicity | Moderate (H301, H315) |

Agricultural Chemistry

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy against pests and diseases. The unique properties of this compound may be leveraged to develop novel herbicides or fungicides.

Research Insight : Preliminary studies indicate that fluorinated amines can improve the selectivity and potency of herbicides, reducing off-target effects while maintaining high efficacy against target weeds.

作用机制

The mechanism of action of 2,2-Difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme interactions and receptor binding . The exact pathways and targets can vary depending on the specific application and context of its use.

相似化合物的比较

Similar Compounds

Similar compounds to 2,2-Difluorobutan-1-amine hydrochloride include other fluorinated amines and butan-1-amine derivatives, such as:

- 2,2-Difluoropropan-1-amine

- 2,2-Difluoroethan-1-amine

- 2,2-Difluoropentan-1-amine

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique reactivity and binding properties. The presence of two fluorine atoms on the second carbon atom enhances its stability and reactivity, making it particularly useful in various chemical and biological applications .

生物活性

2,2-Difluorobutan-1-amine hydrochloride (DFB) is a fluorinated organic compound with the chemical formula CHClFN. It has garnered attention in medicinal chemistry due to its unique structural properties, particularly the presence of fluorine atoms which can significantly influence biological activity and pharmacokinetics. This article reviews the biological activity of DFB, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Weight : 139.58 g/mol

- Molecular Structure : DFB features two fluorine atoms attached to the butane backbone, contributing to its lipophilicity and potential bioactivity.

The biological activity of DFB is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorination often enhances the binding affinity of compounds to their targets, which can lead to increased potency in therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : DFB may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of DFB revealed that it exhibited significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a promising alternative for treating resistant bacterial strains.

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of DFB indicated that it may enhance synaptic transmission in certain neuronal pathways. This was evidenced by increased levels of neurotransmitters such as dopamine and serotonin in vitro. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DFB is influenced by its lipophilicity due to fluorination. Studies indicate that DFB demonstrates favorable absorption characteristics with moderate metabolic stability. However, toxicity assessments are crucial as fluorinated compounds can exhibit unique toxicological profiles.

Table 2: Toxicological Profile

属性

IUPAC Name |

2,2-difluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-4(5,6)3-7;/h2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQSCJGLPNANAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-33-4 | |

| Record name | 2,2-difluorobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。